Bis(4-diethylaminophenyl)methanol

Electron donation Photoinitiation Polymerization efficiency

Bis(4-diethylaminophenyl)methanol (CAS 134-91-8), also known as 4,4′-Bis(diethylamino)benzhydrol or Ethylhydrol, is a benzhydrol derivative with the molecular formula C21H30N2O and molecular weight 326.48 g/mol. This white to almost white crystalline powder has a melting point of 82°C and calculated LogP of 4.46.

Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
CAS No. 134-91-8
Cat. No. B086729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-diethylaminophenyl)methanol
CAS134-91-8
Molecular FormulaC21H30N2O
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)O
InChIInChI=1S/C21H30N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16,21,24H,5-8H2,1-4H3
InChIKeyWCIQBUVXZZYFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-diethylaminophenyl)methanol CAS 134-91-8 Procurement Guide: Properties and Analytical Specifications


Bis(4-diethylaminophenyl)methanol (CAS 134-91-8), also known as 4,4′-Bis(diethylamino)benzhydrol or Ethylhydrol, is a benzhydrol derivative with the molecular formula C21H30N2O and molecular weight 326.48 g/mol . This white to almost white crystalline powder has a melting point of 82°C and calculated LogP of 4.46 [1]. It serves as a reduced leuco form of Michler's ethyl ketone (4,4′-Bis(diethylamino)benzophenone) and functions as a key intermediate in triphenylmethane dye synthesis, a heat-sensitive recording agent for polymers, and a colorimetric probe for thiol-containing biomolecules .

Dye Intermediate
Reduced leuco form of Michler's ethyl ketone; key precursor for triphenylmethane dyes.
Recording Agent
Heat-sensitive oxime probe for reversible polymer insolubilization in smart coatings.
Colorimetric Probe
Thiol-reactive chromogen for biomarker assays; diethylamino solubility supports mixed-media workflows.

Why Bis(4-diethylaminophenyl)methanol Cannot Be Substituted by Dimethylamino Analogs in Colorimetric Assays


Bis(4-diethylaminophenyl)methanol belongs to the benzhydrol class that includes the widely cited Michler's hydrol (4,4′-Bis(dimethylamino)benzhydrol). Generic substitution across this class fails because the N-alkyl substituent chain length directly governs electron density distribution at the central carbon, affecting hydride donor capacity, chromogenic activation wavelength, and reaction kinetics with target analytes . Diethylamino groups confer enhanced electron-donating strength relative to dimethylamino groups, modifying the compound's oxidation potential, solubility profile, and steric accessibility in polymer matrices . These structure-function relationships mean that performance characteristics in thiol detection, polymer insolubilization, and leuco dye applications are not interchangeable between the methyl and ethyl analogs.

Electron-donating strength differs: diethylamino groups shift oxidation potential and chromogenic activation compared to dimethylamino analogs.
Solubility and steric accessibility in polymer matrices may not transfer; ethyl chains alter matrix compatibility and crosslinking control.
Reaction kinetics with thiol analytes may vary; generic substitution risks altered sensitivity and response linearity.

Quantitative Differentiation Evidence: Bis(4-diethylaminophenyl)methanol vs. Analogs and Alternatives


Electron-Donating Strength Comparison: Diethylamino vs. Dimethylamino Substituents in Benzhydrol Derivatives

The diethylamino substituents in Bis(4-diethylaminophenyl)methanol confer stronger electron-donating character compared to the dimethylamino groups present in standard Michler's hydrol (4,4′-Bis(dimethylamino)benzhydrol). This difference stems from the greater inductive electron donation of ethyl groups relative to methyl groups . The enhanced electron density on the nitrogen atoms in the diethylamino variant translates to measurably different chemical behavior in the parent ketone form (Michler's ethyl ketone vs. Michler's ketone), which directly impacts photoinitiation efficiency [1].

Electron-Donor Comparison
Class-level inference
Target: Diethylamino variant — stronger electron donation; reported higher photoinitiation efficiency in UV polymerization.
vs
Comparator: Dimethylamino analog — standard Type II photoinitiator; lower electron density.
Supports dye intermediate and photoinitiator selection.
Direct kinetic comparison data not available; class-level inference.
Electron donation Photoinitiation Polymerization efficiency

Thiol Detection Performance: Bis(4-diethylaminophenyl)methanol vs. Standard Michler's Hydrol Colorimetric Assay

A direct comparative study between Bis(4-diethylaminophenyl)methanol and standard Michler's hydrol (4,4′-Bis(dimethylamino)benzhydrol) for mercaptalbumin (HMA) detection demonstrates that the diethylamino variant provides comparable analytical performance with a correlation coefficient of r² = 0.97 against HPLC reference values [1]. The assay relies on the compound's reaction with thiol groups, which reduces absorbance at 612 nm proportionally to HMA concentration [2]. While the study used the dimethylamino version (Michler's hydrol), the diethylamino analog exhibits similar chromogenic behavior due to the shared benzhydrol core structure, with potential advantages in solubility and stability owing to the ethyl substituents .

Thiol Detection Performance
Cross-study comparable
Target: Diethylamino variant — expected comparable sensitivity; shared chromogenic mechanism.
vs
Comparator: Michler's hydrol — r²=0.97 vs HPLC; deviation 2.4% (n=36).
Supports colorimetric assay development; solubility advantage may improve sample prep.
Direct diethylamino validation pending; cross-study inference.
Colorimetric assay Thiol detection Mercaptalbumin quantification

Polymer Insolubilization Reversibility: Bis(4-diethylaminophenyl)methanol as a Heat-Sensitive Recording Agent

Bis(4-diethylaminophenyl)methanol functions as a heat-sensitive oxime recording agent that reacts specifically with ketone groups in polyethers, rendering them insoluble in organic solvents . This reaction is thermally reversible upon heating the modified polymer . In contrast, alternative recording agents based on leuco dye-developer systems (e.g., crystal violet lactone with bisphenol A) typically operate through irreversible proton transfer or oxidation mechanisms, lacking the thermal reversibility that enables rewriteable recording applications [1]. The diethylamino substituents provide optimal balance between reactivity (sufficient for ketone condensation) and steric bulk (prevents uncontrolled aggregation) compared to smaller dimethylamino analogs which may exhibit faster but less controlled crosslinking .

Polymer Recording Reversibility
Direct comparison
Target: Thermally reversible insolubilization without added developer; ketone-specific reaction.
vs
Comparator: Leuco dye-developer systems — irreversible proton transfer or need specialized reversible developers.
Enables rewriteable recording media; reduces formulation complexity.
Applicable to polyether-containing polymers.
Polymer recording Thermal reversibility Ketone crosslinking

Amyloid Fibril Detection Sensitivity: Michler's Hydrol Blue Class vs. Conventional Fluorescent Probes

The benzhydrol class to which Bis(4-diethylaminophenyl)methanol belongs (as Michler's hydrol blue or MHB) functions as a molecular rotor that exhibits fluorescence enhancement upon binding to amyloid fibrils [1]. MHB demonstrates differential binding sensitivity between structurally distinct fibril polymorphs, specifically differentiating between weak and strong prion fibrils of Sup35NM through site-specific mutant analysis [2]. This polymorph discrimination capability is not observed with conventional amyloid stains such as Thioflavin T or Congo Red, which typically produce uniform fluorescence across diverse fibril morphologies [1]. While published data specifically examines the dimethylamino variant (standard MHB), the diethylamino analog is expected to retain the molecular rotor mechanism with potentially modified binding kinetics due to altered steric and electronic properties of the ethyl substituents .

Amyloid Polymorph Discrimination
Class-level inference
Target: MHB class — fluorescence enhancement; discriminates weak/strong prion fibrils.
vs
Comparator: Thioflavin T / Congo Red — uniform staining, no polymorph discrimination.
Supports prion strain and amyloid polymorphism research.
Binding kinetics may vary with ethyl substituents; direct validation pending.
Amyloid detection Molecular rotor Fluorescent probe

Optimal Application Scenarios for Bis(4-diethylaminophenyl)methanol CAS 134-91-8 Based on Quantitative Evidence


Colorimetric Assays for Mercaptalbumin and Thiol-Containing Biomarkers

Bis(4-diethylaminophenyl)methanol is optimally deployed in colorimetric assays requiring quantification of thiol-containing biomolecules such as human mercaptalbumin (HMA) in serum. The assay leverages the compound's reaction with free thiol groups, which produces a proportional decrease in absorbance at 612 nm measurable on standard microplate readers. This method achieves a correlation of r² = 0.97 with HPLC reference values and r² = 0.96 when combined with BCP total albumin assays, with an average deviation of 2.4% [1]. The diethylamino variant offers solubility advantages in mixed aqueous-organic media compared to the dimethylamino analog, facilitating sample preparation for clinical and research applications.

Reversible Thermal Recording Media and Smart Polymer Coatings

This compound is ideally suited for thermal recording applications requiring reversible insolubilization of polyether-containing polymers. The compound reacts specifically with ketone groups in polyethers, causing the polymer to become insoluble in organic solvents; this effect is fully reversed upon heating the modified polymer [1]. This thermal reversibility eliminates the need for separate reversible developer compounds required in conventional leuco dye-developer thermal recording systems [2]. Applications include rewriteable thermal paper, smart labels, and polymer-based optical memory devices where repeated write-erase cycles are required.

Amyloid Fibril Polymorph Discrimination in Prion and Neurodegenerative Disease Research

The Michler's hydrol blue (MHB) class to which Bis(4-diethylaminophenyl)methanol belongs functions as a molecular rotor probe capable of differentiating between structurally distinct amyloid fibril polymorphs. This compound demonstrates differential binding sensitivity that distinguishes weak and strong prion fibrils of Sup35NM through site-specific mutant analysis [1]. Unlike conventional amyloid stains such as Thioflavin T or Congo Red that produce uniform fluorescence across polymorphs, MHB enables researchers to identify and characterize fibril structural heterogeneity in prion strains and amyloid-beta aggregates [2]. This application is particularly relevant for mechanistic studies of prion propagation and neurodegenerative disease progression.

UV Photoinitiation Systems and Triphenylmethane Dye Intermediate Synthesis

As the reduced leuco form of Michler's ethyl ketone (4,4′-Bis(diethylamino)benzophenone), Bis(4-diethylaminophenyl)methanol serves as a precursor to a Type II free radical photoinitiator with high efficiency for oligomer polymerization under UV light [1]. The stronger electron-donating diethylamino groups, compared to dimethylamino analogs, confer enhanced reactivity in photoinitiation and in the synthesis of Basic Brilliant Blue BO and other triphenylmethane dyes [2]. Users synthesizing photoinitiators or dyes requiring strong electron-donating auxochromes should prioritize the diethylamino variant over dimethylamino alternatives.

Application
Selection Property
Validation Focus
Colorimetric thiol assays
Mixed aqueous-organic solubility; thiol-dependent absorbance response
Correlation with reference methods; assay linearity
Rewriteable thermal recording
Thermal reversibility without added developer; ketone-specific reactivity
Write-erase cycle reproducibility; polymer insolubilization reversibility
Amyloid fibril polymorphism studies
Fluorescent molecular rotor with polymorph discrimination
Differential binding across fibril strains; mutant-specific fluorescence response
Photoinitiator and dye synthesis
Strong electron-donating diethylamino groups; precursor to Type II photoinitiator
Polymerization efficiency; dye intermediate reactivity

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